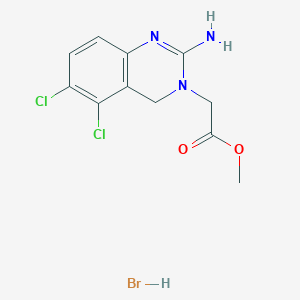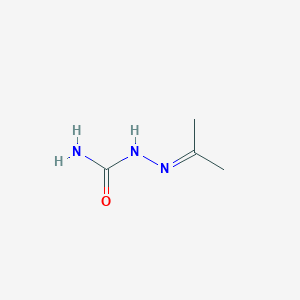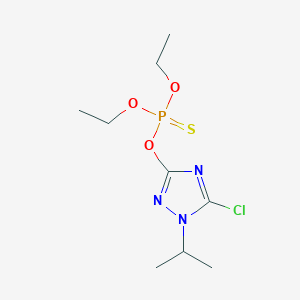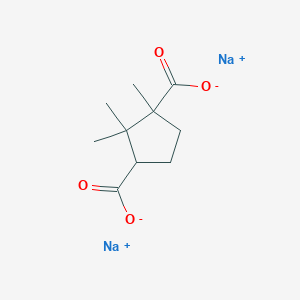
2-Amino-5,6-dichloro-3(4H)-quinazolineacetic Acid Methyl Ester Monohydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinazoline derivatives often involves the construction of the quinazoline ring via condensation reactions, starting from available and functionalized precursors. While the exact synthesis method for this specific compound is not detailed in the papers reviewed, similar compounds have been synthesized through efficient methods suitable for large-scale manufacturing, utilizing readily available starting materials (Bänziger et al., 2000).
Molecular Structure Analysis
Quinazoline derivatives display a wide range of molecular structures, contributing to their diverse chemical reactivity and biological activities. Structural elucidation typically involves NMR, IR, and sometimes X-ray crystallography. For compounds within this family, structural features often include the presence of substituents on the quinazoline ring that significantly affect their physical and chemical properties (Kornicka, Sa̧czewski, & Gdaniec, 2004).
Chemical Reactions and Properties
Quinazoline derivatives undergo various chemical reactions, including cycloadditions, electrophilic substitutions, and nucleophilic attacks, depending on the functional groups present. These reactions enable the synthesis of complex molecules with potential pharmaceutical applications. The chloro and amino groups in 2-Amino-5,6-dichloro-3(4H)-quinazolineacetic Acid Methyl Ester Monohydrobromide suggest reactivity conducive to nucleophilic substitution and potential for further functionalization (Maluleka & Mphahlele, 2013).
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Potential
Practical and Large-Scale Synthesis
A study by Bänziger et al. (2000) outlines a practical method for the large-scale synthesis of quinazoline derivatives, highlighting the significance of these compounds in pharmaceutical manufacturing (Bänziger et al., 2000).
Potential as Inhibitors of Smooth Muscle Contraction
Akgün et al. (1988) synthesized various 3-substituted quinazolinediones, demonstrating their inhibitory action on the contractile function of smooth muscle. This suggests potential therapeutic applications in conditions involving smooth muscle activity (Akgün et al., 1988).
Analgesic Activity
Saad et al. (2011) explored the synthesis of new pyrazoles and triazoles bearing a quinazoline moiety and evaluated their analgesic activity. This research contributes to the understanding of the pain-relieving potential of quinazoline derivatives (Saad et al., 2011).
Antimicrobial Properties
Kapoor et al. (2017) conducted a study on the synthesis and antimicrobial evaluation of quinazolinone peptide derivatives. The findings showed that these derivatives exhibited moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating their potential use in antimicrobial therapies (Kapoor et al., 2017).
Eigenschaften
IUPAC Name |
methyl 2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetate;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3O2.BrH/c1-18-9(17)5-16-4-6-8(15-11(16)14)3-2-7(12)10(6)13;/h2-3H,4-5H2,1H3,(H2,14,15);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRMJCGZUFXWLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CC2=C(C=CC(=C2Cl)Cl)N=C1N.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrCl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(3aR,4R,6aS)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B52190.png)


![(3aS,6aS)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B52193.png)
![(3As,6R,6aR)-6-methoxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B52194.png)
![Ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B52197.png)

